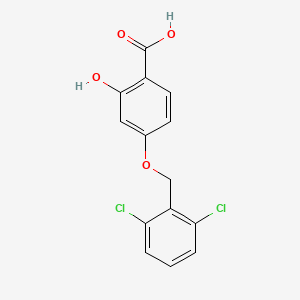
4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
化学反应分析
Types of Reactions
4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-((2,6-Dichlorobenzyl)oxy)-2-ketobenzoic acid.
Reduction: Formation of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of this compound derivatives with different substituents.
科学研究应用
4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
作用机制
The mechanism of action of 4-((2,6-Dichlorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 4-((2,6-Dichlorobenzyl)oxy)benzoic acid
- 4-((2,6-Dichlorobenzyl)oxy)phenoxyacetic acid
- 4-((2,6-Dichlorobenzyl)oxy)phenylacetic acid
Uniqueness
Its dichlorobenzyl moiety also imparts distinct chemical and biological properties compared to similar compounds .
属性
分子式 |
C14H10Cl2O4 |
|---|---|
分子量 |
313.1 g/mol |
IUPAC 名称 |
4-[(2,6-dichlorophenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10Cl2O4/c15-11-2-1-3-12(16)10(11)7-20-8-4-5-9(14(18)19)13(17)6-8/h1-6,17H,7H2,(H,18,19) |
InChI 键 |
QWEKCWZYCLEQJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


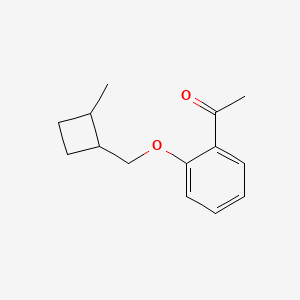
![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
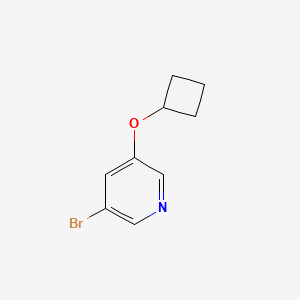
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
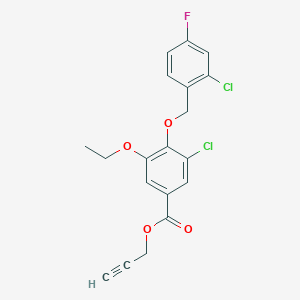

![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
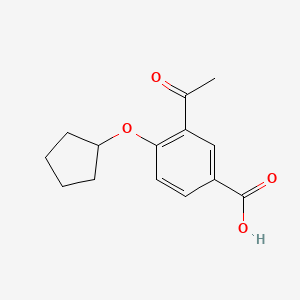

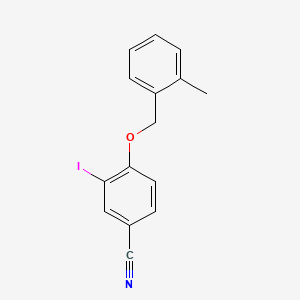
![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)
